![molecular formula C17H20N4S B2502397 N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine CAS No. 923151-45-5](/img/structure/B2502397.png)

N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

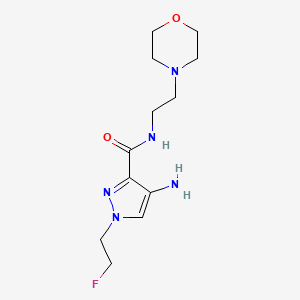

The compound "N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine" is a chemical entity that appears to be related to thieno[2,3-d]pyrimidin derivatives. These derivatives are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The papers provided discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin derivatives involves multiple steps, including nitration, intramolecular oxidative cyclization, and reactions with various nucleophiles. For instance, the synthesis of a labeled oxadiazolopyrimidine derivative was achieved by nitration of a commercially available amino-dimethylpyrimidine using enriched nitric acid followed by cyclization with iodosylbenzene diacetate under mild conditions . Similarly, the synthesis of polyimides from a diamine monomer containing a pyridine unit involved a Friedel–Crafts acylation, nucleophilic substitution, and reduction steps . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, a novel acyl thiourea derivative's structure was elucidated using NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction . The crystal structure analysis revealed that the thiourea moiety and the pyrimidine ring are almost coplanar, which could suggest similar structural features for the compound "N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine".

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidin derivatives with various nucleophiles has been explored. For instance, the reaction of a thieno[2,3-d]pyrimidin derivative with alkyl- and arylhydrazines led to the formation of modified thieno[2,3-d]pyrimidines and dipyrimidinones . These reactions often involve hydrolysis, hydrazone formation, and nucleophilic substitution, which could be relevant for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as polyimides derived from aromatic diamine monomers, have been investigated. These polyimides exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen, and glass-transition temperatures ranging from 208 to 324°C . They also show solubility in both strong dipolar solvents and common organic solvents. These properties are indicative of the robustness of the materials derived from thieno[2,3-d]pyrimidin derivatives, which could also apply to the compound "N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine".

Aplicaciones Científicas De Investigación

Anticancer Activity

The synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives demonstrate promising anticancer activities. For instance, a compound synthesized by the condensation of certain precursors showed marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, displaying significant anticancer activity. This suggests that derivatives of thieno[2,3-d]pyrimidines, by extension, could be investigated for their potential as anticancer agents (Huang et al., 2020).

Antibacterial Applications

Compounds containing the thieno[2,3-d]pyrimidine scaffold have also been explored for their antibacterial activities. A study on phenylthiazole and phenylthiophene pyrimidindiamine derivatives, for instance, showed that modifying the hit compound led to derivatives with potent antibacterial activities both in vitro and in vivo, highlighting the potential of these structures in developing alternatives to conventional antibiotics (Fan et al., 2020).

Polymer Science and Material Applications

The structural features of thieno[2,3-d]pyrimidine derivatives have been utilized in the synthesis of novel polyimides and polyamides, which are known for their excellent thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various industrial applications, including high-performance materials and coatings. The synthesis and properties of aromatic polyamides and polyimides based on derivatives of thieno[2,3-d]pyrimidine indicate that these materials exhibit high glass transition temperatures and thermal stability, making them potentially useful in advanced material applications (Yang & Lin, 1994; 1995).

Propiedades

IUPAC Name |

1-N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-5-14-10-15-16(18-11(2)19-17(15)22-14)20-12-6-8-13(9-7-12)21(3)4/h6-10H,5H2,1-4H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAPVMXEYBFFOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)

![N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2502320.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)

![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)